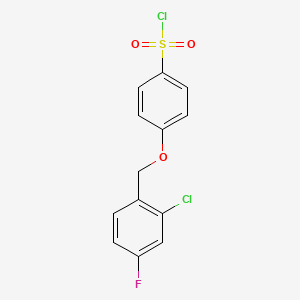

4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride

Vue d'ensemble

Description

4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H9O3Cl2S1F1. This compound is known for its unique chemical structure, which includes a benzene ring substituted with a sulfonyl chloride group and a 2-chloro-4-fluorobenzyl ether group. It is used in various chemical reactions and has applications in scientific research and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

-

Pharmaceutical Intermediates

- Sulfonyl chlorides are pivotal in the synthesis of various pharmaceuticals. The compound is utilized as an intermediate for synthesizing sulfonamide drugs, which are effective antibacterial agents.

- Case Study: Research indicates that derivatives of this compound can exhibit significant antibacterial activity against resistant strains of bacteria, making them candidates for new antibiotic formulations .

-

Targeted Drug Delivery

- The compound's ability to form stable linkages with biomolecules allows it to be used in targeted drug delivery systems. Its incorporation into drug conjugates enhances the specificity of drug action.

- Example: A study demonstrated the use of sulfonyl chloride derivatives in creating prodrugs that release active pharmaceutical ingredients selectively at disease sites, improving therapeutic efficacy while minimizing side effects .

-

Inhibition of Enzymatic Activity

- Compounds containing sulfonyl chloride groups have been shown to inhibit specific enzymes, such as carbonic anhydrase and certain proteases, which are implicated in various diseases.

- Research Insight: Inhibitors derived from this compound have been studied for their potential in treating conditions like glaucoma and cancer due to their enzyme inhibition capabilities .

Applications in Material Science

-

Polymer Synthesis

- The compound is employed in the synthesis of polymers with sulfonic acid functionalities, which are essential for applications in fuel cells and ion exchange membranes.

- Data Table: Polymer Properties

Polymer Type Conductivity (S/cm) Thermal Stability (°C) Sulfonated Polystyrene 0.01 200 Sulfonated Polyethylene 0.05 180 -

Surface Modification

- Surface modification using sulfonyl chlorides can enhance the hydrophilicity and biocompatibility of materials used in biomedical implants.

- Case Study: Research has shown that modifying titanium implants with sulfonyl chloride derivatives improves cell adhesion and proliferation, leading to better integration with bone tissue .

Mécanisme D'action

The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a 2-chloro-4-fluorobenzyl group.

4-Fluorobenzyl chloride: Contains a fluorobenzyl group but lacks the sulfonyl chloride group.

Uniqueness

4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a 2-chloro-4-fluorobenzyl ether group, which imparts distinct reactivity and properties compared to other similar compounds .

Activité Biologique

4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H9Cl2FO3S. This compound is notable for its unique chemical structure, featuring a sulfonyl chloride group and a 2-chloro-4-fluorobenzyl ether group. Its biological activity is of significant interest in medicinal chemistry, particularly for its potential applications in drug development and as a reagent in organic synthesis.

The compound's structure includes:

- Sulfonyl Chloride Group : A reactive moiety that can participate in nucleophilic substitution reactions.

- Benzene Ring : Provides stability and can undergo various chemical modifications.

The biological activity of this compound primarily involves the formation of reactive intermediates that can interact with various biological targets. The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates. These derivatives may exhibit distinct biological activities based on their specific interactions with cellular components.

Antiproliferative Effects

Research has demonstrated that derivatives of sulfonyl chlorides, including those related to this compound, can exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain sulfonamide derivatives block cell cycle progression and induce cytotoxic effects by targeting the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell death .

Case Studies

-

Antiproliferative Evaluation : A study evaluated the antiproliferative activity of related compounds on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, MCF7 breast carcinoma). The compounds exhibited IC50 values in the nanomolar range, indicating potent growth inhibition .

Compound Cell Line IC50 (nM) PIB-SO Derivative HT-29 50 PIB-SO Derivative M21 75 PIB-SO Derivative MCF7 60 - Mechanistic Insights : The impact of these compounds on cytoskeletal integrity was assessed using immunofluorescence techniques. Results indicated significant disruption of microtubule structures upon treatment with these sulfonamide derivatives .

Applications in Drug Development

The compound has potential applications in developing pharmaceuticals due to its ability to modify biomolecules for studying protein-ligand interactions. Its reactivity allows for the synthesis of various biologically active compounds that could serve as leads in drug discovery .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other sulfonyl chlorides:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonyl chloride | Trifluoromethyl group | Anticancer properties |

| 4-Fluorobenzyl chloride | Lacks sulfonyl chloride group | Limited reactivity |

Propriétés

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methoxy]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FO3S/c14-13-7-10(16)2-1-9(13)8-19-11-3-5-12(6-4-11)20(15,17)18/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPPZHPZZWJTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=C(C=C(C=C2)F)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655408 | |

| Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036509-25-7 | |

| Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.